2-butylsulfanyl-3-(3-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one
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Overview
Description
Scientific Research Applications
Medicinal Chemistry Applications
Compounds related to "2-butylsulfanyl-3-(3-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one" have been extensively studied for their potential in medicinal chemistry, particularly as inhibitors of biological pathways and for their anticancer properties. For example, derivatives of pyrimidoindole have been evaluated as inhibitors of the 5-lipoxygenase-activating protein (FLAP), demonstrating potential in the treatment of asthma and other inflammatory diseases. The compound AM103, with potent in vitro and in vivo inhibition of leukotriene synthesis, has successfully completed phase 1 trials in healthy volunteers (Hutchinson et al., 2009). Another compound, AM803, showed promise in phase 1 clinical studies for asthmatic patients, highlighting the therapeutic potential of these compounds in respiratory conditions (Stock et al., 2011).
Corrosion Inhibition
Research into spiropyrimidinethiones has revealed their efficacy as corrosion inhibitors for mild steel in acidic solutions. These studies provide insights into the potential industrial applications of pyrimidoindole derivatives in protecting metals from corrosion, which is crucial for extending the lifespan of metal structures and components (Yadav et al., 2015).
Synthesis of Heterocycles
Pyrimidoindole derivatives have also been explored for their use in the synthesis of heterocycles, which are valuable in pharmaceuticals, agrochemicals, and dyes. The regioselective synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones demonstrates the versatility of these compounds in organic synthesis, providing a method for creating structurally diverse molecules with potential biological activity (Dos Santos et al., 2015).
Mechanism of Action
Future Directions
Indole derivatives have immense potential for the development of new therapeutic agents due to their diverse biological activities . Future research could focus on synthesizing and studying new indole derivatives, including “2-butylsulfanyl-3-(3-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one”, to explore their potential therapeutic applications.
properties
IUPAC Name |
2-butylsulfanyl-3-(3-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-3-4-12-27-21-23-18-16-10-5-6-11-17(16)22-19(18)20(25)24(21)14-8-7-9-15(13-14)26-2/h5-11,13,22H,3-4,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOVACCKJJQZFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C(=O)N1C3=CC(=CC=C3)OC)NC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-butylsulfanyl-3-(3-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one |
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